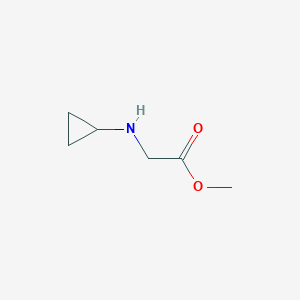

Methyl 2-(cyclopropylamino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(cyclopropylamino)acetate” is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is used in various fields of research and industry .

Synthesis Analysis

The synthesis of “Methyl 2-(cyclopropylamino)acetate” involves the reaction of methyl bromoacetate with cyclopropanamine in the presence of triethylamine . The mixture is stirred at room temperature for 5 hours, then diluted with ethyl acetate and washed with water and brine . The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure . The residue is purified to yield the desired compound .Molecular Structure Analysis

The molecular structure of “Methyl 2-(cyclopropylamino)acetate” is represented by the InChI code 1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 . This indicates that the compound consists of a methyl group (CH3-) attached to a carboxyl group (-COOH), which is further attached to a cyclopropylamino group .Chemical Reactions Analysis

“Methyl 2-(cyclopropylamino)acetate” can participate in various chemical reactions. For instance, it can undergo trans-esterification reactions to form different esters . It can also be converted to amides via an aminolysis reaction . Furthermore, it can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“Methyl 2-(cyclopropylamino)acetate” is a compound with a molecular weight of 129.16 . The boiling point and other physical properties are not specified in the retrieved documents .科学的研究の応用

Use in Chemical Synthesis

Specific Scientific Field

Chemical Engineering and Organic Synthesis

Comprehensive Summary of the Application

“Methyl 2-(cyclopropylamino)acetate” is used in the synthesis of various organic compounds. It is particularly useful in reactions involving esterification, a common process in organic synthesis .

Detailed Description of Methods and Procedures

In one study, “Methyl 2-(cyclopropylamino)acetate” was used in the esterification of acetic acid and methanol. The reaction was catalyzed by sulfuric acid in a batch reactor. This process was optimized using microwave-assisted esterification, which proved to be more effective and efficient than conventional methods .

Summary of Results or Outcomes

The study found that the optimal conversion to methyl acetate was 98.76%. This was achieved with a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

将来の方向性

特性

IUPAC Name |

methyl 2-(cyclopropylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYODZWYCOXGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclopropylamino)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)